3-Chlorobiphenyl
Overview
Description
3-Chlorobiphenyl is a chlorinated derivative of biphenyl, with the chemical formula C₁₂H₉Cl. It is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals that contain chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties .
Mechanism of Action
One proposed molecular target for PCB disruption of calcium homeostasis that may be involved in neurological and neurodevelopmental effects is ryanodine-sensitive Ca+2 channels. Commercial PCB mixtures with intermediate to high degrees of chlorination (Aroclors 1248, 1254, and 1260) enhanced ryanodine binding to calcium release channels in sarcoplasmic reticulum membranes from skeletal or cardiac rabbit muscles, and mixtures with lower (Aroclors 1221, 1232) or higher (Aroclor 1268) chlorination showed little enhancement.
Studies with inbred mice strains differing in Ah-receptor responsiveness indicate that immunosuppression from PCB mixtures involves Ah-receptor mediation, but there is evidence that other mechanisms also may contribute to PCB-induced immunological effects. Illustrating the importance of Ah-receptor mediation for some PCB congeners, Ah-responsive C57BL/6 mice given single intraperitoneal doses of 100 mg/kg 3,3',4,4'-tetraCB showed marked decreases in the number of splenic PFCs formed in response to immunization with SRBCs (which are T-cell dependent antigens) compared with similarly treated Ah-nonresponsive DBA/2 mice. In addition, ED50 values for 2,3,7,8-TCDD, three CDFs, and two PCBs without ortho substitution (3,3',4,4',5-pentaCB and 3,3',4,4',5,5'-hexaCB) in this immunotoxicity assay were lower in C57BL/6 mice than in DBA/2 mice, and the order of immunotoxic potency of these six compounds was the same as that for potency in inducing CYP1A1. In another study, a series of four hexachlorinated biphenyls with differing chlorine substitution patterns displayed varying ED50 values in the same immunotoxicity assay as follows: 2, > 1,000, 120, and > 1,000 umol/kg for a mono-ortho- (2,3,3',4,4',5'-), di-ortho- (2,2',4,4',5,5'-), tri-ortho- (2,2',4,4',5',6-), and tetra-ortho (2,2',4,4',6,6'-)-isomer, respectively. /It was/ concluded that immunotoxic potency decreases (i.e., ED50s increase) with increasing ortho-chlorine substitution of PCBs, but, as shown above, the decrease was not monotonic with increasing degree of ortho chlorination. Furthermore, this relationship did not apply to more highly chlorinated PCBs with three or four ortho chlorines that are inactive as Ah-receptor agonists and only minimally induce CYP1A1. Three nonachlorobiphenyls (2,2',3,3',4,4',5,5',6-, 2,2',3,3',4,4',5,6,6'-, and 2,2',3,3',4,5,5',6,6'-nonaCB) and decachlorobiphenyl displayed ED50s for inhibition of the splenic PFC response to SRBC in C57BL/6 mice that were less than those for hexachlorobiphenyl isomers with multiple ortho chlorines reported above: 15, 7, 17, and 35 umol/kg, respectively. These results are consistent with the hypothesis that some PCBs induce immunotoxicity via Ah-receptor independent mechanisms. In an in vitro assay of cell proliferation in response to lipopolysaccharide (a T-cell independent antigen), Aroclors 1221, 1242, 1254, or 1260 inhibited the proliferative response similarly in splenocytes from either C57BL/6 or DBA/2 mice. Two non-ortho and two mono-ortho PCBs that have been demonstrated to be effective Ah-receptor agonists and CYP1A1 inducers did not inhibit the in vitro proliferative response to lipopolysaccharide, but two di-ortho congeners (2,2',3,4,4',5- and 2,2',4,4',5,5'-hexaCB) significantly inhibited the response. These in vitro results provide supporting evidence for the existence of mechanisms of PCB immunotoxic actions that are independent of the Ah receptor.
... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobiphenyl can be synthesized through various methods. One common method involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react with chlorinated biphenyls . Another method includes the decomposition of aroyl peroxides in appropriate substrates, yielding high amounts of chlorobiphenyls, especially in the presence of electron acceptors .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of biphenyl using chlorine gas under controlled conditions. This process can be catalyzed by various agents to achieve selective chlorination at the desired position on the biphenyl ring .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes to form hydroxylated metabolites.
Reduction: Dechlorination reactions can occur, leading to the formation of dechlorinated biphenyls.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the presence of oxygen.
Reduction: Microbial enzymes under anaerobic conditions.
Substitution: Chlorine gas for chlorination, various electrophiles for other substitutions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Dechlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the electrophile used.
Scientific Research Applications
3-Chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its metabolic pathways and the formation of metabolites in biological systems.
Medicine: Studied for its potential toxicological effects and its role in disrupting biological processes.
Comparison with Similar Compounds
- 4-Chlorobiphenyl
- 2-Chlorobiphenyl
- 3,3’-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
Comparison: 3-Chlorobiphenyl is unique in its position of the chlorine atom on the biphenyl ring, which influences its chemical reactivity and biological interactions. Compared to other chlorobiphenyls, it has distinct metabolic pathways and forms unique metabolites . Its specific position also affects its physical properties, such as melting and boiling points, and its environmental persistence .
Properties
IUPAC Name |
1-chloro-3-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-61-8 | |
Record name | 3-Chlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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